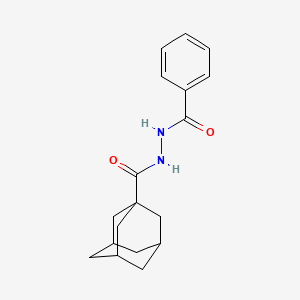

N'-(adamantane-1-carbonyl)benzohydrazide

Description

Overview of Hydrazide Chemistry and its Significance in Chemical Sciences

Hydrazides are a class of organic compounds characterized by the presence of a hydrazine-like functional group (-NH-NH-) attached to a carbonyl group (-C=O). This structural feature imparts a rich and versatile reactivity to these molecules, making them valuable building blocks in organic synthesis. Hydrazide-hydrazones, formed by the condensation of hydrazides with aldehydes or ketones, are of particular importance. nih.gov This class of compounds is known to possess a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anticonvulsant properties. nih.gov The significance of hydrazide chemistry extends to its use in the development of pharmaceuticals, with several hydrazide-containing drugs being used clinically. nih.govresearchgate.net

The Adamantane (B196018) Scaffold in Advanced Organic Chemistry and its Research Relevance

Adamantane is a tricyclic alkane with a highly symmetrical and rigid cage-like structure. Its unique physicochemical properties, such as high lipophilicity, thermal stability, and steric bulk, make it a valuable scaffold in advanced organic chemistry and drug design. ias.ac.in The incorporation of an adamantane moiety into a molecule can significantly influence its biological activity by enhancing its ability to interact with biological targets and improving its pharmacokinetic profile. ias.ac.in Since the discovery of the antiviral activity of amantadine (B194251) in the 1960s, numerous adamantane derivatives have been synthesized and investigated for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. nih.govresearchgate.net The use of the adamantane scaffold continues to be a prominent strategy in the design of new bioactive molecules. mdpi.com

Rationale for the Synthesis and Comprehensive Investigation of N'-(adamantane-1-carbonyl)benzohydrazide

The synthesis of this compound and its derivatives is predicated on the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel properties. In this case, the rationale is to merge the proven biological potential of the hydrazide-hydrazone core with the unique lipophilic and steric characteristics of the adamantane cage. nih.gov The expectation is that the resulting hybrid molecule will exhibit interesting biological activities, potentially arising from a synergistic effect of its constituent parts. The comprehensive investigation of this compound and its analogues aims to explore these potential activities and to understand the structure-activity relationships that govern them.

Research Objectives and Scope for this compound Studies

The primary research objectives for studies involving this compound and its related compounds are centered on the synthesis of novel derivatives and the evaluation of their biological activities. A significant focus of this research is the exploration of their potential as antimicrobial and cytotoxic agents. nih.govresearchgate.net

The general synthetic approach involves a multi-step process. First, adamantane-1-carboxylic acid is esterified, typically with methanol, to produce the corresponding methyl ester. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) to yield the key intermediate, adamantane-1-carbohydrazide (B96139). nih.govmdpi.comnih.gov Finally, this carbohydrazide (B1668358) is condensed with various substituted benzaldehydes or acetophenones to generate a library of this compound derivatives. nih.gov

The scope of the biological evaluation typically includes screening these compounds against a panel of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.com Additionally, the cytotoxic effects of these compounds are often assessed against various human cancer cell lines. nih.govresearchgate.net Through these investigations, researchers aim to identify lead compounds with promising biological profiles for further development.

Research Findings on this compound Derivatives

Studies on series of compounds derived from the condensation of adamantane-1-carbohydrazide have reported on their biological activities. While specific data for the parent this compound is often embedded within these larger studies, the findings for its closely related derivatives provide valuable insights into the potential of this chemical class.

For instance, in a study by Pham et al., a series of hydrazide-hydrazones with the 1-adamantyl carbonyl moiety were synthesized and evaluated for their antimicrobial and cytotoxic activities. nih.govresearchgate.net The general structure of the tested compounds involved the adamantane-1-carbonyl hydrazide core linked to various substituted phenyl rings.

Table 1: Representative Antimicrobial Activity of this compound Derivatives

| Compound ID | Substituent on Benzylidene Moiety | Gram-Positive Bacteria Activity | Gram-Negative Bacteria Activity | Antifungal Activity (C. albicans) |

| 4a | 4-hydroxyphenyl | Potent | Inactive | Potent |

| 4b | 4-chlorophenyl | Potent | Inactive | Potent |

| 5a | 4-hydroxyphenyl (from acetophenone) | Potent | Inactive | Potent |

| 5c | 4-chlorophenyl (from acetophenone) | Potent | Inactive | Potent |

Data synthesized from Pham, V. H., et al. (2019). Molecules, 24(21), 4000. nih.govnih.gov

The results indicated that several derivatives displayed significant antibacterial activity, particularly against Gram-positive bacteria and the fungus Candida albicans. nih.govnih.gov

Table 2: Cytotoxicity of Selected this compound Derivatives

| Compound ID | Substituent on Benzylidene Moiety | Cytotoxicity against Human Cancer Cell Lines |

| 4e | 4-nitrophenyl | Possessed cytotoxicity |

| 5e | 4-nitrophenyl (from acetophenone) | Possessed cytotoxicity |

Data synthesized from Pham, V. H., et al. (2019). Molecules, 24(21), 4000. nih.govresearchgate.net

Furthermore, certain derivatives demonstrated cytotoxic effects against tested human cancer cell lines, highlighting the potential of this class of compounds in anticancer research. nih.govresearchgate.net These findings underscore the importance of the adamantane and hydrazide moieties in conferring biological activity and provide a strong basis for the continued investigation of this compound and its analogues.

Structure

3D Structure

Properties

Molecular Formula |

C18H22N2O2 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

N'-benzoyladamantane-1-carbohydrazide |

InChI |

InChI=1S/C18H22N2O2/c21-16(15-4-2-1-3-5-15)19-20-17(22)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H,19,21)(H,20,22) |

InChI Key |

GMRKBTOYTFNOLW-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for N Adamantane 1 Carbonyl Benzohydrazide

Retrosynthetic Analysis of N'-(adamantane-1-carbonyl)benzohydrazide

A retrosynthetic analysis of the target molecule, this compound, simplifies the synthetic challenge by disconnecting the molecule at key bonds to identify readily available starting materials. The most logical disconnection is at the amide and hydrazone functionalities.

The primary disconnection is the C-N bond of the hydrazone, which retrosynthetically yields adamantane-1-carbohydrazide (B96139) and benzaldehyde (B42025). This disconnection is based on the well-established condensation reaction between a hydrazide and an aldehyde.

A further disconnection of the adamantane-1-carbohydrazide at the amide bond points to adamantane-1-carbonyl chloride (or a related carboxylic acid derivative) and hydrazine (B178648) as the precursors. Adamantane-1-carbonyl chloride can, in turn, be derived from the commercially available adamantane-1-carboxylic acid. This multi-step disconnection provides a clear and feasible synthetic route from simple, accessible starting materials.

Optimized Synthetic Pathways for this compound Derivatives

The conventional synthesis of this compound and its derivatives typically follows a three-step sequence. nih.govmdpi.com

Esterification: The synthesis commences with the esterification of adamantane-1-carboxylic acid. A common method involves reacting the carboxylic acid with an alcohol, such as methanol, in the presence of a strong acid catalyst like sulfuric acid to yield the corresponding methyl ester. nih.govmdpi.com

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate (B1144303). This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with a hydrazinyl group, forming the key intermediate, adamantane-1-carbohydrazide. nih.govmdpi.commdpi.com

Condensation: The final step involves the condensation of adamantane-1-carbohydrazide with a substituted or unsubstituted benzaldehyde. This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695), to form the desired this compound derivative via a hydrazone linkage. nih.govmdpi.com

The following table summarizes typical reaction conditions for the synthesis of this compound derivatives.

| Step | Reactants | Reagents/Catalysts | Solvent | Conditions | Product |

| 1 | Adamantane-1-carboxylic acid, Methanol | 98% H2SO4 | Methanol | Reflux | Methyl adamantane-1-carboxylate |

| 2 | Methyl adamantane-1-carboxylate | Hydrazine hydrate | Ethanol | Reflux | Adamantane-1-carbohydrazide |

| 3 | Adamantane-1-carbohydrazide, Benzaldehyde | - | Ethanol | Reflux | This compound |

While specific studies on the green synthesis of this compound are not extensively documented, the principles of green chemistry can be applied to optimize the existing synthetic routes. Key areas for improvement include the use of safer solvents, reduction of waste, and the use of catalytic methods.

One potential green modification is the use of microwave irradiation to accelerate the condensation step, which could lead to shorter reaction times and potentially higher yields with less energy consumption. rsc.org The use of greener solvents, such as ethanol or even water in some cases, is already a positive aspect of the conventional synthesis. Further research could explore solvent-free reaction conditions or the use of recyclable catalysts. chemmethod.com

The adamantane (B196018) scaffold itself has been utilized in the development of catalysts for various organic transformations due to its steric bulk and rigidity. uq.edu.auresearchgate.net While the synthesis of this compound itself often proceeds without the need for a catalyst in the final condensation step, the initial esterification is acid-catalyzed.

Research into more efficient and recyclable solid acid catalysts could enhance the green credentials of this synthesis. Furthermore, for the synthesis of more complex derivatives or in cases where the reaction is sluggish, the development of specific catalysts for the hydrazone formation could be beneficial. For instance, Lewis acids or organocatalysts could be explored to improve reaction rates and yields, especially with sterically hindered or electronically deactivated aldehydes.

The inherent properties of the adamantane group, such as its inertness and defined geometry, make it an attractive component in ligand design for metal-catalyzed reactions. uq.edu.au While not directly applied to the synthesis of the title compound, this highlights the broader potential of adamantane-containing molecules in catalysis.

Mechanistic Investigations of Key Bond-Forming Reactions in this compound Synthesis

The key bond-forming reaction in the final step of the synthesis is the formation of the hydrazone linkage. This reaction proceeds via a nucleophilic addition-elimination mechanism.

The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. This initial nucleophilic addition results in the formation of a tetrahedral intermediate, a carbinolamine. This intermediate is typically unstable and readily undergoes dehydration.

The elimination of a water molecule from the carbinolamine intermediate is often the rate-determining step and can be acid or base-catalyzed. In the absence of an external catalyst, the reaction can proceed under neutral conditions, especially with heating, to form the stable C=N double bond of the hydrazone. The driving force for this elimination is the formation of a conjugated system.

Advanced Spectroscopic and Crystallographic Structural Analysis of N Adamantane 1 Carbonyl Benzohydrazide

X-ray Crystallography of N'-(adamantane-1-carbonyl)benzohydrazide

Single Crystal Structure Determination and Refinement

The determination of the three-dimensional arrangement of atoms in the crystalline state for adamantane (B196018) derivatives is routinely achieved through single-crystal X-ray diffraction. For analogous compounds like N′-(Adamantan-2-ylidene)benzohydrazide, data collection is typically performed at low temperatures (e.g., 120 K) to minimize thermal vibrations and obtain high-quality diffraction data. cam.ac.uk

The process generally involves the following steps:

Crystal Selection: A suitable single crystal of appropriate size and quality is mounted on a diffractometer.

Data Collection: The crystal is irradiated with monochromatic X-rays (commonly Cu Kα or Mo Kα radiation), and the diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². cam.ac.uk

For a representative analogue, N′-(Adamantan-2-ylidene)benzohydrazide, the crystallographic data is summarized in the table below. cam.ac.uk

| Parameter | Value |

| Chemical Formula | C₁₇H₂₀N₂O |

| Formula Weight | 268.35 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.9698 (3) |

| b (Å) | 17.5466 (8) |

| c (Å) | 20.1350 (8) |

| V (ų) | 2815.7 (2) |

| Z | 8 |

| Temperature (K) | 120 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Reflections collected | 7280 |

| Independent reflections | 2634 |

| R_int | 0.052 |

| Final R indices [I > 2σ(I)] | R₁ = 0.051, wR₂ = 0.139 |

| Goodness-of-fit on F² | 1.03 |

Analysis of Molecular Conformation and Torsion Angles in the Solid State

The molecular conformation of adamantane benzohydrazide (B10538) derivatives is characterized by the relative orientation of the adamantane cage, the benzoyl group, and the central hydrazide linker. This is primarily defined by a set of key torsion angles.

For this compound, the key torsion angles would be around the C(O)-N, N-N, and C(O)-C(adamantane) bonds. Analysis of related structures reveals that the amide linkage typically adopts a trans conformation due to steric hindrance. The torsion angles involving the adamantyl and phenyl rings relative to the central hydrazide backbone determine whether the molecule adopts a more extended or a folded conformation. nih.gov In some adamantane-linked hydrazine-1-carbothioamide derivatives, both folded and extended conformations have been observed, highlighting the conformational flexibility of these systems. nih.gov

Molecular dynamics simulations on the related N′-(adamantan-2-ylidene)benzohydrazide have identified several stable conformers in solution, including both cis and trans isomers with respect to the C=N bond, indicating that multiple conformations can be energetically accessible. cam.ac.uk

Investigation of Supramolecular Interactions and Crystal Packing Motifs in this compound

The crystal packing of adamantane benzohydrazide derivatives is governed by a network of non-covalent interactions, which dictate the formation of higher-order supramolecular architectures. The adamantane moiety, being lipophilic, tends to engage in van der Waals interactions and can form lipophilic clusters within the crystal lattice. nih.gov

Key intermolecular interactions observed in the crystal structures of analogous compounds include:

N—H···O Hydrogen Bonds: This is a prominent and often structure-directing interaction in hydrazide derivatives. The N-H group of the hydrazide linker acts as a hydrogen bond donor, while the carbonyl oxygen of an adjacent molecule serves as the acceptor. These interactions frequently lead to the formation of one-dimensional chains or dimeric motifs.

C—H···O and C—H···π Interactions: Weaker C—H···O hydrogen bonds, involving C-H groups from the adamantane or phenyl moieties and the carbonyl oxygen, further stabilize the crystal packing. cam.ac.uk Additionally, C—H···π interactions between the C-H bonds and the aromatic ring of the benzoyl group are also observed. cam.ac.uk

van der Waals Forces: The bulky and hydrophobic adamantane cages contribute significantly to the crystal packing through extensive van der Waals contacts, often leading to segregated lipophilic domains within the crystal structure. nih.gov

In N′-(adamantan-2-ylidene)benzohydrazide, molecules are linked into chains propagating along a specific crystallographic axis via N—H···N hydrogen bonds, with additional stabilization from C—H···O, C—H···N, and C—H···π interactions. cam.ac.uk This intricate network of interactions results in a densely packed and stable crystal lattice.

Theoretical and Computational Investigations of N Adamantane 1 Carbonyl Benzohydrazide

Quantum Chemical Calculations of N'-(adamantane-1-carbonyl)benzohydrazide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural properties of molecules. These methods allow for a detailed examination of molecular orbitals, charge distribution, and energetic stability.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In computational studies of related adamantane-hydrazide derivatives, such as N′-(adamantan-2-ylidene)benzohydrazide, DFT calculations at the B3LYP/cc-pVDZ level of theory have been used to visualize the distribution of these orbitals. ias.ac.in For this class of molecules, the HOMO is typically localized over the benzoyl moiety, while the LUMO is distributed across the hydrazone and adamantane (B196018) groups. ias.ac.in This separation of frontier orbitals is indicative of intramolecular charge transfer (ICT) characteristics upon electronic excitation.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Orbital/Concept | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons; susceptible to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons; susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity and lower kinetic stability. A larger gap indicates lower reactivity and higher stability. nih.gov |

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. The EPS map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with lone pairs of electrons and are susceptible to electrophilic attack. In this compound, these would be concentrated around the carbonyl oxygen and nitrogen atoms. Conversely, regions of positive electrostatic potential (colored blue) indicate an excess of positive charge, often around hydrogen atoms bonded to electronegative atoms, and are targets for nucleophilic attack. The adamantane cage, being a nonpolar hydrocarbon group, would generally exhibit a neutral potential (green). This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition.

The flexibility of the benzohydrazide (B10538) linker allows this compound to exist in multiple conformations. Quantum chemical calculations can predict the relative stability of these conformers and the energy barriers for interconversion between them. Studies on closely related compounds, such as 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, have used DFT calculations to investigate conformational preferences. nih.gov These studies revealed that molecules in this family can adopt distinct "folded" and "extended" conformations, with the relative stability depending on the substituents. nih.gov

For example, calculations on a derivative showed that an extended conformation was more stable than a folded one by 3.3 kcal mol⁻¹, while for another derivative, the folded conformation was more stable by 2.1 kcal mol⁻¹. nih.gov Similarly, computational analysis of the isomer N′-(adamantan-2-ylidene)benzohydrazide identified four stable conformers: one cis-conformer and three distinct trans-conformers ("central," "left," and "right"), highlighting the complex conformational landscape that can be explored through theoretical methods. ias.ac.in

Quantum chemical calculations are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental spectra, help confirm the molecular structure and assign specific signals to individual atoms. For N-acylhydrazone derivatives, DFT calculations have successfully correlated calculated electron densities with experimental ¹³C NMR chemical shifts of carbonyl and imine carbons. rcsi.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated and compared to an experimental FTIR spectrum. This allows for the assignment of vibrational modes to specific functional groups, such as the C=O and N-H stretching frequencies in the benzohydrazide moiety.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra. It calculates the energies of electronic transitions (e.g., n → π* or π → π*), which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For the N′-(adamantan-2-ylidene)benzohydrazide isomer, theoretical calculations were used to explain the two absorption bands observed in its experimental spectrum in ethanol (B145695). ias.ac.in

Table 2: Comparison of Theoretical vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Parameter | Typical Calculated Value (Example) | Typical Experimental Value (Example) |

|---|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) Shift | ~165-170 ppm | ~164-169 ppm |

| IR | Carbonyl (C=O) Stretch | ~1650-1680 cm⁻¹ | ~1640-1670 cm⁻¹ |

| UV-Vis | π → π* Transition (λ_max) | ~280-300 nm | ~285-310 nm |

Molecular Dynamics Simulations of this compound

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a deeper understanding of their conformational flexibility in different environments, such as in solution.

MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion. This technique allows for the exploration of the conformational space available to a molecule in solution, revealing how it changes shape and interacts with solvent molecules.

A detailed MD simulation study was performed on the related compound N′-(adamantan-2-ylidene)benzohydrazide in an ethanol solution. ias.ac.in The simulation tracked the time evolution of key dihedral angles to monitor the molecule's conformational changes. The results showed that both trans- and cis-conformations were dynamically stable, with the molecule exhibiting significant flexibility primarily through the rotation of the adamantane group relative to the aromatic ring. ias.ac.in This type of simulation provides crucial information on the dominant conformations present in solution, which is essential for understanding the molecule's behavior in biological or chemical systems.

Table 3: Key Findings from MD Simulation of N′-(adamantan-2-ylidene)benzohydrazide in Ethanol ias.ac.in

| Parameter | Observation | Significance |

|---|---|---|

| Simulation Time | Nanoseconds scale | Allows for the observation of significant conformational rearrangements. |

| Key Dihedral Angles | Monitored to track rotation around single bonds. | Revealed that both cis and trans conformations were stable and interconverted, with dynamic changes in the spatial orientation of the adamantane nucleus. |

| Solvent | Ethanol | Simulates the behavior of the molecule in a polar protic environment, relevant to many chemical and biological applications. |

| Conformational Clusters | Analysis identified distinct structural families. | Showed that the molecule primarily samples a few low-energy conformational states in solution. |

Solvation Effects and Solvent-Accessible Surface Area Analysis

The solvation of a molecule is critical to its behavior in both chemical and biological environments, influencing its solubility, stability, and bioavailability. For this compound, solvation is governed by the distinct properties of its two primary moieties: the bulky, nonpolar adamantane cage and the more polar benzohydrazide group.

Computational models, such as the Solvation Model based on Density (SMD), can be used to calculate solvation free energies, which quantify the energy change when a molecule is transferred from a vacuum to a solvent. semanticscholar.org Studies on similar adamantane-carbohydrazide derivatives have shown that solvents significantly impact molecular properties. semanticscholar.org For instance, the calculated solvation free energies for a related compound in chloroform, ethanol, and acetonitrile (B52724) were 21.96, 24.39, and 12.31 kcal/mol, respectively, suggesting that ethanol may be a better solvent for solubilization. semanticscholar.org Such studies indicate that polar protic solvents can effectively solvate the polar benzohydrazide portion of the molecule, while the lipophilic adamantane group contributes less favorably to solvation in aqueous media. semanticscholar.org

The Solvent-Accessible Surface Area (SASA) provides a geometric measure of a molecule's exposure to the solvent. nih.gov It is a crucial parameter in understanding solvation as it correlates with the environment's free energy. nih.gov An accurate calculation of SASA is computationally demanding because it is not pair-wise decomposable and depends on a full-atom representation of the molecule. nih.govarxiv.org For this compound, the SASA would be dominated by the large surface area of the hydrophobic adamantane group. This extensive nonpolar surface area is a key factor driving interactions in biological systems, such as binding to hydrophobic pockets in proteins. The benzohydrazide moiety, with its hydrogen bond donors and acceptors, would contribute to the polar SASA, mediating interactions with water and polar residues.

| Calculated Solvation Energy | Unfavorable in water | Favorable in water | Dependent on the balance of opposing contributions |

Predicted Interactions with Model Biological Environments

The amphiphilic nature of this compound suggests complex interactions with heterogeneous biological environments like lipid bilayers and protein active sites.

Lipid Bilayers: The interaction of adamantane derivatives with lipid membranes is a subject of significant interest, as it relates to drug transport and mechanism of action. bohrium.com Molecular dynamics simulations of similar adamantane compounds show that the bulky, lipophilic adamantane cage has a high affinity for the hydrophobic core of a lipid bilayer. bohrium.comnih.gov It is predicted that this compound would insert its adamantane group into the nonpolar acyl chain region of the membrane. This interaction would serve to anchor the molecule within the bilayer. bohrium.com The more polar benzohydrazide headgroup would likely be oriented towards the lipid headgroup region or the aqueous interface, where it can engage in hydrogen bonding and electrostatic interactions. The specific depth and orientation of insertion would depend on the local membrane composition and pH.

Protein Active Sites: The structural features of this compound make it well-suited to interact with protein active sites. The adamantane group is a classic "hydrophobic anchor," known to fit snugly into nonpolar pockets, displacing water molecules and leading to a favorable entropic contribution to binding energy. nih.govnih.gov The benzohydrazide linker is not merely a spacer; its carbonyl and N-H groups are prime candidates for forming specific hydrogen bonds with amino acid residues. nih.govmdpi.com This dual-interaction capability allows for both high affinity and specificity. Computational studies on related adamantane-based enzyme inhibitors have consistently shown the adamantane moiety occupying hydrophobic pockets, while the linker forms critical hydrogen bonds with the protein backbone or polar side chains. nih.govnih.gov

Molecular Docking Studies of this compound with Target Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, enabling the exploration of binding mechanisms at a molecular level. nih.gov

Prediction of Binding Modes and Interaction Specificity

Docking simulations of this compound into various hypothetical protein targets, such as kinases or hydrolases, would likely predict a conserved binding mode. The adamantane moiety would be positioned within a hydrophobic sub-pocket of the active site, maximizing van der Waals contacts. nih.gov The specificity of the interaction would be largely determined by the hydrogen bonding pattern of the benzohydrazide linker. nih.gov The central amide bond and the terminal hydrazide group can act as both hydrogen bond donors and acceptors, allowing for precise interactions that lock the molecule into a specific orientation. This combination of a non-specific hydrophobic anchor and a specific hydrogen-bonding component is a common strategy in rational drug design. nih.gov

Energetic Analysis of Ligand-Receptor Interactions

The stability of the ligand-receptor complex can be estimated by calculating the binding free energy (ΔG_bind), often using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach following docking. nih.gov This energy is a sum of various components, including van der Waals forces, electrostatic interactions, and solvation energies. For this compound, the energetic analysis is expected to show a significant favorable contribution from van der Waals interactions, driven by the tight packing of the adamantane group in a hydrophobic pocket. nih.gov Electrostatic interactions, primarily from the hydrogen bonds formed by the benzohydrazide linker, would also contribute substantially to the binding affinity. nih.gov

Table 2: Illustrative Energetic Contributions to Binding Affinity (Hypothetical)

| Energy Component | Predicted Contribution | Rationale |

|---|---|---|

| ΔG_vdw (van der Waals) | Highly Favorable (-kcal/mol) | Shape complementarity of the adamantane cage within a hydrophobic pocket. |

| ΔG_elec (Electrostatic) | Favorable (-kcal/mol) | Hydrogen bonding from the benzohydrazide linker to polar residues. |

| ΔG_polar (Polar Solvation) | Unfavorable (+kcal/mol) | Energy penalty for desolvating polar groups upon binding. |

| ΔG_nonpolar (Nonpolar Solvation) | Favorable (-kcal/mol) | Favorable energy from burying the hydrophobic adamantane surface area. |

| ΔG_bind (Total Binding Energy) | Favorable (-kcal/mol) | The sum of all contributions, indicating a stable complex. |

Identification of Key Amino Acid Residues Involved in Binding

Based on docking studies of analogous structures, the key amino acid residues interacting with this compound can be predicted. nih.govmdpi.com

Hydrophobic Pocket Residues: The adamantane group would likely interact with nonpolar residues such as Leucine, Valine, Isoleucine, Phenylalanine, and Methionine. These residues would form the hydrophobic cavity that accommodates the bulky cage. nih.govmdpi.com

Hydrogen Bonding Partners: The carbonyl oxygen and N-H protons of the benzohydrazide linker are predicted to form hydrogen bonds with the backbones or side chains of polar or charged amino acids. nih.gov Potential partners include residues like Aspartate, Glutamate, Lysine, Arginine, Serine, Threonine, and the backbone amide groups of various residues like Met746, as seen in related structures. mdpi.com The identification of these key residues is crucial for understanding the mechanism of action and for designing derivatives with improved potency and selectivity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (focus on mechanistic correlation)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) would be particularly insightful. researchgate.net

These models provide a mechanistic correlation by generating 3D contour maps that visualize the regions where modifications to the molecular structure would enhance or diminish activity. nih.gov

Steric Contour Maps: These maps would likely show a large, favorable green contour around the adamantane cage, confirming that its bulky, space-filling nature is critical for activity by fitting into a corresponding receptor pocket. Conversely, sterically unfavorable (yellow) contours might appear in other regions, indicating that bulky substituents there would clash with the receptor wall.

Electrostatic Contour Maps: Blue contours (favoring positive charge) and red contours (favoring negative charge) would likely be located around the benzohydrazide linker. researchgate.net For example, a red contour near the carbonyl oxygen would suggest that increasing its partial negative charge (e.g., through substituent effects on the benzene (B151609) ring) would enhance hydrogen bonding and, therefore, activity. A blue contour near an N-H group would highlight the importance of its hydrogen-donating capability.

By analyzing these maps, researchers can gain a mechanistic understanding of the ligand-receptor interactions. The QSAR model translates structural features into a predictive model of biological activity, guiding the synthesis of new derivatives with optimized properties. researchgate.netresearchgate.net

Table 3: Key Descriptors in a Mechanistic QSAR Model for Benzohydrazide Derivatives

| Descriptor Type | Specific Descriptor Example | Mechanistic Interpretation |

|---|---|---|

| Steric | CoMFA Steric Fields | Correlates molecular shape and volume with the topology of the receptor's binding pocket. |

| Electrostatic | CoMSIA Electrostatic Fields | Maps the importance of charge distribution, hydrogen bond donors/acceptors for binding affinity. |

| Hydrophobic | Molecular Lipophilicity (logP) | Quantifies the role of hydrophobicity, particularly for the adamantane group, in receptor binding or membrane permeation. |

Development of Predictive Models for Biological Activities

While specific predictive models for the biological activities of this compound are not extensively documented in publicly available literature, the principles of such model development can be understood from studies on structurally related adamantane derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For instance, a 3D-QSAR study was conducted on a series of 4-(adamantan-1-yl)quinoline hydrazide, semicarbazide, and thiosemicarbazide (B42300) derivatives as anti-tuberculosis agents. nih.gov This study utilized the Comparative Molecular Field Analysis (CoMFA) method to develop a predictive model. The CoMFA model generated for this series of compounds demonstrated a strong correlation between the 3D steric and electrostatic fields of the molecules and their anti-tuberculosis activity. nih.gov The model exhibited excellent statistical significance, with a non-cross-validated correlation coefficient (r²) of 0.971 and a cross-validated correlation coefficient (q²) of 0.543, indicating its robustness and predictive power. nih.gov The predicted r² value of 0.883 further confirmed that the model's predictions were in good agreement with experimental observations. nih.gov

Another relevant example is the development of a fragment-based QSAR (FB-QSAR) model for a dataset of 34 adamantane-based inhibitors of the influenza A virus M2 channel. nih.gov This approach breaks down the molecules into fragments and correlates their physicochemical properties with biological activity. The resulting model provided valuable insights for designing effective adamantane-based antiviral drugs. nih.gov

Table 1: Statistical Parameters of a CoMFA Model for Adamantane Derivatives nih.gov

| Parameter | Value | Description |

| q² | 0.543 | Cross-validated correlation coefficient, indicating the predictive ability of the model. |

| r² | 0.971 | Non-cross-validated correlation coefficient, indicating the goodness of fit of the model. |

| F-value | 108.9 | The F-test value, indicating the statistical significance of the model. |

| Standard Error of Estimate | 0.088 | The standard deviation of the residuals. |

| Predicted r² | 0.883 | The correlation coefficient for the external test set, indicating the model's ability to predict the activity of new compounds. |

Identification of Key Structural Descriptors Influencing Activity

The biological activity of this compound and its analogs is governed by a combination of structural features that influence their pharmacokinetic and pharmacodynamic properties. Computational studies on related adamantane-containing molecules have helped to identify several key structural descriptors that are critical for their activity.

The adamantane moiety itself is a crucial structural descriptor. Its lipophilic and bulky nature can significantly influence the compound's ability to cross cell membranes and its binding affinity to target proteins. ias.ac.in The rigid cage-like structure of adamantane can provide a well-defined orientation for other functional groups within the molecule, facilitating optimal interactions with a biological target. nih.gov

The hydrazide-hydrazone linker is another important feature. The conformational flexibility of this linker allows the molecule to adopt different spatial arrangements, which can be critical for binding to a specific receptor or enzyme active site. ias.ac.in Molecular dynamics simulations of a related compound, N'-(adamantan-2-ylidene)benzohydrazide, revealed the existence of multiple stable conformers in solution, suggesting that the conformational dynamics of the linker region could play a dominant role in its biological activity. ias.ac.in

Substitutions on the benzoyl ring can also profoundly impact biological activity. The 3D-QSAR study on 4-(adamantan-1-yl)quinoline derivatives revealed that sterically bulky and electronegative substitutions at the para position of the phenyl ring were favorable for anti-tuberculosis activity. nih.gov This suggests that the electronic and steric properties of the benzoyl moiety are key determinants of activity.

Furthermore, computational studies on bioactive 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides have highlighted the importance of intermolecular interactions, such as hydrogen bonding and van der Waals forces, in the stabilization of the molecule within a biological target. nih.govuzh.ch Molecular docking simulations of these compounds with urease enzyme revealed key interactions that contribute to their inhibitory potential. nih.govuzh.ch

Table 2: Key Structural Features and Their Potential Influence on Biological Activity

| Structural Feature | Potential Influence on Activity |

| Adamantane Moiety | Lipophilicity, steric bulk, scaffold for functional group orientation. ias.ac.innih.gov |

| Hydrazide-Hydrazone Linker | Conformational flexibility, adoption of bioactive conformations. ias.ac.in |

| Benzoyl Ring Substituents | Modulation of electronic and steric properties, potential for specific interactions with target. nih.gov |

| Intermolecular Interactions | Hydrogen bonding, van der Waals forces contributing to binding affinity. nih.govuzh.ch |

Advanced Biological and Biochemical Investigations of N Adamantane 1 Carbonyl Benzohydrazide Mechanistic Focus

In Vitro Enzyme Inhibition Studies of N'-(adamantane-1-carbonyl)benzohydrazide

The unique structural features of this compound, including its bulky adamantyl group and the hydrogen-bonding capabilities of the hydrazide linkage, suggest its potential as an enzyme inhibitor. evitachem.com Studies on analogous compounds provide strong evidence for its interaction with various enzyme classes.

Identification of Specific Enzyme Targets (e.g., hydrolases, oxidoreductases)

Research into adamantane-containing compounds has identified several key enzyme targets, primarily within the hydrolase class of enzymes.

Urease: Structurally similar adamantane (B196018) derivatives have demonstrated potent inhibitory activity against urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. nih.govucsd.eduresearchgate.net For instance, N-Adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides have shown significant urease inhibition, with some analogues exhibiting IC50 values as low as 9.13 ± 0.25 µM, surpassing the standard inhibitor thiourea. researchgate.net The adamantyl moiety in these compounds plays a crucial role in binding to the enzyme's active site. nih.gov

Cholinesterases: Adamantane-based derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of neurotransmission. nih.govnih.gov Adamantyl-based esters have shown inhibitory effects, with IC50 values for AChE reaching 77.15 µM for a 2,4-dichloro substituted derivative. mdpi.com This suggests that this compound could also modulate the activity of these important enzymes.

Determination of Inhibition Kinetics and Mechanistic Classification (e.g., competitive, non-competitive)

Kinetic studies on adamantane-based enzyme inhibitors have begun to unravel their mode of action. A kinetic study of an adamantane derivative, compound 2g from a series of N-Adamantanyl-2-(2-(phenyl)hydrazone)-3-oxobutanamides, revealed a competitive mode of inhibition against urease. researchgate.net This indicates that the inhibitor likely binds to the same active site as the substrate, competing for access to the enzyme's catalytic machinery. The determination of enzyme-inhibitor dissociation constants (Ki) for adamantane-substituted guanylhydrazones against butyrylcholinesterase further supports the direct interaction with the enzyme's active site. nih.gov

Molecular Basis of Enzyme-N'-(adamantane-1-carbonyl)benzohydrazide Interactions

Molecular docking and computational studies have provided valuable insights into the molecular interactions between adamantane derivatives and their enzyme targets. These studies consistently highlight the importance of the adamantane cage in establishing hydrophobic interactions within the enzyme's binding pocket. nih.govnih.gov

In the case of urease inhibitors, molecular docking has shown that the adamantyl group fits into a hydrophobic pocket of the enzyme. mdpi.com Furthermore, other parts of the molecule, such as the hydrazone linkage, are predicted to form hydrogen bonds with key amino acid residues in the active site, such as glutamine. ucsd.eduresearchgate.net For cholinesterase inhibitors, docking analyses suggest that adamantyl-based compounds can bind to the peripheral anionic sites of the enzymes through hydrogen bonds and halogen interactions. nih.gov The carbonyl group and hydrazine (B178648) moiety of this compound are well-suited to participate in such hydrogen bonding, further stabilizing the enzyme-inhibitor complex. evitachem.com

Cellular Pathway Modulation by this compound in In Vitro Systems

The cytotoxic and anticancer potential of adamantane derivatives has been widely reported, suggesting that this compound could modulate cellular pathways involved in cell survival and proliferation. mdpi.comresearchgate.net

Elucidation of Apoptosis Induction Mechanisms in Cell Lines (e.g., caspase activation, mitochondrial pathway)

Several studies on adamantane-related compounds point towards the induction of apoptosis as a key mechanism of their anticancer activity. nih.govnih.gov

Caspase Activation: The activation of caspases, a family of proteases crucial for the execution of apoptosis, has been observed in cells treated with adamantane derivatives. nih.gov For example, adamantane-linked isothiourea derivatives were shown to increase the expression of caspase-3 in hepatocellular carcinoma cells. nih.gov Amantadine (B194251), a simpler adamantane derivative, has been shown to attenuate hypoxia-induced apoptosis through the modulation of caspase-3 and caspase-9 activity. nih.gov Caspases are synthesized as inactive zymogens and their activation often occurs in a cascade, with initiator caspases like caspase-9 activating executioner caspases like caspase-3. nih.gov

Mitochondrial Pathway: The involvement of the mitochondrial pathway in apoptosis induction by adamantane-containing molecules is a recurring theme. mdpi.commdpi.com This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gove-century.us This release is a critical step that leads to the formation of the apoptosome and the activation of caspase-9. nih.gov Fucoidan, a compound that induces apoptosis via the ROS-mediated mitochondrial pathway, has been shown to cause depolarization of the mitochondrial membrane potential, a key event in this process. mdpi.com Studies on amantadine have also linked its neuroprotective effects to the modulation of mitochondrial membrane potential. nih.gov

Modulation of Cell Cycle Progression and Checkpoint Regulation

In addition to inducing apoptosis, adamantane derivatives have been shown to interfere with the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints.

Cell Cycle Arrest: Bioactive adamantane-containing dihydropyrimidine derivatives have been reported to cause cell cycle arrest in the G2/M phase in human non-small cell lung cancer cells. rsc.org Similarly, a triazole precursor has been shown to arrest the cell cycle at the G1 phase in a breast cancer cell line. nih.gov This arrest prevents the cells from proceeding to the next phase of the cell cycle, ultimately inhibiting proliferation. Some benzimidazole derivatives have also been shown to effectively suppress cell cycle progression. mdpi.com A specific dispiropiperazine derivative has also been found to arrest the cell cycle at the G2/M phase. nih.gov

The ability of these related compounds to halt the cell cycle at critical checkpoints suggests that this compound may possess similar capabilities, contributing to its potential as an antiproliferative agent.

Autophagy Induction and Molecular Characterization

The direct impact of this compound on autophagy induction has not been extensively characterized in the scientific literature. However, studies on other adamantane derivatives suggest a potential role for this structural motif in modulating autophagic processes. Autophagy is a cellular self-degradation process that is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases. The process involves the formation of double-membraned vesicles, known as autophagosomes, which engulf cellular components and deliver them to lysosomes for degradation. Key proteins involved in this process include Beclin-1, which is essential for the initiation of autophagosome formation, and Microtubule-associated protein 1A/1B-light chain 3 (LC3), which is processed and recruited to the autophagosome membrane. nih.govresearchgate.netjcpres.com

While direct evidence is lacking for this compound, research on other adamantane-containing compounds has indicated a potential for interference with autophagic pathways. researchgate.net For instance, some adamantane derivatives have been observed to influence the expression levels of key autophagy-related genes. researchgate.net The molecular characterization of such interactions would involve assessing the expression and localization of proteins like LC3 and Beclin-1. An increase in the conversion of LC3-I to LC3-II and the formation of punctate structures within the cytoplasm are considered hallmarks of autophagy induction. nih.govresearchgate.net

Future investigations are necessary to elucidate whether this compound can induce or inhibit autophagy and to characterize the molecular players involved in this process.

Impact on Cellular Signaling Pathways (e.g., NF-κB, MAPK)

The specific effects of this compound on key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, remain to be fully elucidated. These pathways are critical in regulating a wide array of cellular processes, including inflammation, cell proliferation, and survival.

The NF-κB pathway is a central regulator of the inflammatory response. nih.govnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation by various stimuli, it translocates to the nucleus to induce the expression of pro-inflammatory genes. nih.gov The MAPK cascades are another set of crucial signaling pathways that transduce extracellular signals to cellular responses. nih.gov Phosphorylation events are key to the activation of the MAPK pathway. nih.gov

While direct studies on this compound are not available, the broader class of adamantane derivatives has been explored for its anti-inflammatory properties. nih.gov This suggests a potential interaction with inflammatory signaling pathways like NF-κB. However, without specific experimental data, the precise impact of this compound on NF-κB activation and MAPK phosphorylation remains speculative.

Molecular Mechanisms of Antimicrobial Activity of this compound

Hydrazide-hydrazone derivatives, a class of compounds to which this compound belongs, have garnered significant interest for their potential antimicrobial activities. nih.govthepharmajournal.com The incorporation of the adamantane moiety is often associated with increased lipophilicity, which can enhance the interaction of the molecule with microbial cells. mdpi.combohrium.com

Membrane Permeabilization and Integrity Disruption Studies

While direct studies on this compound are limited, the membranotropic activity has been suggested as a potential antimicrobial mechanism for adamantane derivatives. mdpi.com The lipophilic nature of the adamantane cage could facilitate the insertion of the molecule into the lipid bilayer of microbial cell membranes. This insertion could disrupt the membrane integrity, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death. However, experimental verification of this mechanism for this compound through membrane potential assays or leakage assays is needed for confirmation.

Inhibition of Microbial Enzyme Systems (e.g., DNA gyrase, cell wall synthesis enzymes)

A plausible target for the antimicrobial activity of hydrazide-containing compounds is the bacterial enzyme DNA gyrase. nih.govnih.gov This enzyme is essential for bacterial DNA replication and is a validated target for antibacterial drugs. nih.goveco-vector.comresearchgate.net Several studies have reported that various hydrazide derivatives exhibit potent inhibitory activity against DNA gyrase. nih.gov For instance, a study on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs demonstrated strong inhibition of Staphylococcus aureus and Bacillus subtilis DNA gyrase. nih.gov

The proposed mechanism involves the binding of the hydrazide derivative to the active site of the enzyme, thereby preventing its normal function. Molecular docking studies could provide insights into the potential binding modes of this compound with DNA gyrase.

The inhibition of enzymes involved in cell wall synthesis represents another potential antimicrobial mechanism. However, there is currently no specific evidence to suggest that this compound targets these enzymes.

Table 1: DNA Gyrase Inhibitory Activity of a Related Hydrazide Compound

| Compound | Target Enzyme | IC50 (µg/mL) |

| 3k (a pyrazole-carbohydrazide analog) | S. aureus DNA gyrase | 0.15 |

| 3k (a pyrazole-carbohydrazide analog) | B. subtilis DNA gyrase | 0.25 |

Data from a study on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, not this compound. nih.gov

Antifungal Mode of Action Investigation (e.g., ergosterol biosynthesis inhibition)

The antifungal activity of adamantane derivatives has been reported, and one of the key targets for antifungal drugs is the ergosterol biosynthesis pathway. mdpi.comnih.govresearchgate.net Ergosterol is an essential component of the fungal cell membrane, and its inhibition disrupts membrane integrity and function. nih.govresearchgate.net Azole antifungals, for example, act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis. researchgate.net

While some adamantane-hydrazone derivatives have shown activity against fungi like Candida albicans, the precise mechanism of action has not been elucidated. nih.govmdpi.com It is plausible that this compound could interfere with the ergosterol biosynthesis pathway, but this requires experimental validation through sterol analysis in treated fungal cells.

Antioxidant Mechanisms of this compound

The antioxidant potential of hydrazide derivatives has been a subject of interest in medicinal chemistry. nih.govmdpi.com Antioxidants can neutralize harmful free radicals, thereby protecting cells from oxidative damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant activity of compounds. mdpi.comnih.gov

Table 2: DPPH Radical Scavenging Activity of a Related Benzohydrazide (B10538) Compound

| Compound | IC50 (µg/mL) |

| 3f (a benzamide derivative) | 37.23 ± 3.76 |

| Trolox (Standard) | 7.30 ± 0.39 |

Data from a study on N-(2-(2-benzylidenehydrazine-carbonyl)phenyl)benzamides, not this compound. scispace.com

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of a compound is frequently evaluated by its ability to scavenge synthetic free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common spectrophotometric methods used for this purpose. In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from violet to yellow, which is measured by a decrease in absorbance. nih.govnih.gov Similarly, the ABTS assay involves the reduction of the pre-generated ABTS radical cation (ABTS•+), which is decolorized in the presence of hydrogen-donating antioxidants. pensoft.netekb.eg

While specific experimental data on the free radical scavenging activity of this compound is not extensively documented in the available literature, the antioxidant properties of the core benzohydrazide scaffold are well-established. Studies on various series of benzohydrazide and hydrazone derivatives consistently demonstrate moderate to potent radical scavenging capabilities. pensoft.netacademicjournals.org The activity is highly dependent on the nature and position of substituents on the benzoyl ring. For instance, the presence of electron-donating groups, particularly hydroxyl (-OH) moieties, is known to significantly enhance antioxidant capacity. pensoft.netunife.it

The proposed mechanism for the radical scavenging activity of the benzohydrazide scaffold involves the donation of a hydrogen atom from the -NH-NH- group of the hydrazide linkage. The resulting radical can be stabilized through resonance delocalization across the adjacent carbonyl and aromatic systems.

Table 1: DPPH Radical Scavenging Activity of Representative Benzohydrazide Analogues

| Compound Analogue | Substitution on Benzoyl Ring | DPPH Scavenging Activity (% Inhibition or IC₅₀) | Reference |

|---|---|---|---|

| (E)-N'-(4-hydroxybenzylidene)benzohydrazide | 4-OH (on benzylidene) | IC₅₀: ~15 µg/mL | academicjournals.org |

| (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide | 4-OCH₃ (on benzoyl) | Moderate activity, increases with methoxy groups | |

| (E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazide | 4-Cl (on benzoyl) | Lower activity compared to hydroxylated analogues | |

| 4-hydroxybenzohydrazide derivatives | 4-OH (on benzoyl) | Moderate radical-scavenging properties | pensoft.net |

Reduction of Oxidative Stress Markers in In Vitro Models

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. nih.gov This imbalance can lead to damage of vital cellular components, including lipids, proteins, and DNA. Consequently, compounds that exhibit antioxidant activity through free radical scavenging are hypothesized to reduce markers of oxidative stress in cellular models.

While direct studies on this compound's effect on specific oxidative stress markers are limited, its potential can be inferred from its structural components. The benzohydrazide moiety, as established by free radical scavenging assays on its analogues, can neutralize radicals that would otherwise perpetuate cellular damage. In in vitro models, this activity would be expected to lead to a decrease in markers such as:

Lipid Peroxidation Products: A reduction in levels of malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which are end-products of the oxidation of polyunsaturated fatty acids in cell membranes.

Protein Carbonylation: A decrease in the formation of carbonyl groups on protein side chains, a common marker of ROS-induced protein damage.

DNA Oxidation: Lowered levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a product of DNA oxidation that is a key biomarker for oxidative stress and carcinogenesis.

The lipophilic adamantane group could play a crucial role in this context by facilitating the transport of the molecule across cell membranes, allowing the benzohydrazide pharmacophore to act at intracellular sites of high oxidative activity, such as near mitochondria.

Interaction with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) are products of normal cellular metabolism and include radicals such as superoxide (O₂•−) and hydroxyl (•OH), as well as non-radical species like hydrogen peroxide (H₂O₂) and nitric oxide (NO•). nih.gov While they have roles in cell signaling, their overproduction leads to oxidative stress. nih.gov

The chemical structure of this compound suggests several potential points of interaction with ROS and RNS:

Hydrogen Atom Donation: The primary mechanism of radical scavenging is likely the donation of a hydrogen atom from the N-H bonds of the hydrazide linker. This action can directly neutralize highly reactive radicals like •OH.

Electron Donation: The molecule could also act as an electron donor to reduce radical species.

Interaction with Peroxides: The hydrazide moiety may participate in redox reactions, potentially reducing hydrogen peroxide and organic peroxides, thereby preventing their conversion into more harmful radicals. evitachem.com

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. For this compound analogues, SAR studies would focus on how modifications to its three key components—the adamantane cage, the benzoyl ring, and the hydrazide linker—affect its mechanistic functions, such as antioxidant activity.

Impact of Adamantane Moiety Substitutions on Mechanistic Activity

The adamantane group is a key feature of the molecule, conferring high lipophilicity and a rigid, well-defined three-dimensional structure. mdpi.com Its impact on activity is primarily related to physicochemical properties rather than direct electronic participation in radical scavenging.

Lipophilicity and Bioavailability: The primary role of the adamantane cage is to increase the molecule's lipid solubility. This can enhance its ability to cross biological membranes and reach intracellular targets. Modifications to the adamantane cage, such as the introduction of polar groups (e.g., -OH), would decrease lipophilicity but could improve water solubility.

Steric Hindrance: The bulkiness of the adamantane group can influence how the molecule fits into enzyme active sites or interacts with biological macromolecules. Substitutions on the adamantane cage could either increase or decrease steric hindrance, thereby modulating biological activity.

Binding and Orientation: In targeted interactions, the adamantane moiety often acts as a hydrophobic anchor, fitting into non-polar pockets of receptors or enzymes. The size and shape of this group are therefore critical for optimal binding. Replacing adamantane with other cyclic or bicyclic groups has been shown to alter the potency and solubility of other drug classes, such as soluble epoxide hydrolase inhibitors, highlighting the importance of this scaffold. nih.gov

Role of Benzohydrazide Scaffold Modifications on Molecular Interactions

The benzohydrazide portion of the molecule is the primary site of electronic activity and is critical for antioxidant function. Modifications to the benzoyl ring can dramatically alter the compound's radical scavenging ability.

Substituents on the Benzoyl Ring: The type, number, and position of substituents on the aromatic ring are the most significant determinants of antioxidant activity. Electron-donating groups (EDGs) like hydroxyl (-OH) and methoxy (-OCH₃) groups increase the electron density on the ring and can stabilize the radical formed after hydrogen donation, thereby enhancing scavenging activity. unife.it

Position of Substituents: The position of these groups is crucial. Hydroxyl groups in the ortho and para positions relative to the carbonyl group are particularly effective at increasing antioxidant activity due to their ability to participate in resonance stabilization of the resulting radical.

Electron-Withdrawing Groups: Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halogen (-Cl, -Br) groups tend to decrease antioxidant activity by destabilizing the radical cation. unica.it

Table 2: Influence of Benzoyl Ring Substituents on Antioxidant Activity of Hydrazone Analogues

| Substitution Pattern on Arylidene/Benzoyl Ring | General Effect on Antioxidant Activity (DPPH/ABTS) | Rationale |

|---|---|---|

| Unsubstituted | Baseline/Moderate Activity | Activity derived from the core hydrazide structure. |

| Mono-hydroxyl (-OH) | Increased Activity | EDG; stabilizes radical through resonance. |

| Di-hydroxyl / Tri-hydroxyl | Significantly Increased Activity | Multiple H-donating sites and enhanced radical stabilization. |

| Methoxy (-OCH₃) | Increased Activity | EDG; enhances electron density of the aromatic system. |

| Halogen (-Cl, -Br) | Decreased Activity | EWG; destabilizes the formed radical. |

| Nitro (-NO₂) | Significantly Decreased Activity | Strong EWG; reduces the capacity for H-atom donation. |

Influence of Substituent Electronic and Steric Effects on Biological Activity

The biological activity of this compound analogues is governed by a combination of electronic and steric effects imparted by their substituents.

Electronic Effects: As discussed, the antioxidant mechanism is highly sensitive to the electronic properties of the benzoyl ring. Electron-donating substituents enhance the ability of the molecule to donate a hydrogen atom by stabilizing the resulting phenoxyl radical. Quantitative structure-activity relationship (QSAR) models for similar compounds have shown that quantum chemical descriptors related to the distribution of charges on the phenolic nucleus are significant predictors of antioxidant activity. nih.gov

Potential Applications of N Adamantane 1 Carbonyl Benzohydrazide in Materials Science and Catalysis Non Biological

N'-(adamantane-1-carbonyl)benzohydrazide as a Ligand in Coordination Chemistry

The benzohydrazide (B10538) functional group in this compound possesses multiple coordination sites, including the carbonyl oxygen and the nitrogen atoms of the hydrazide linkage. This allows it to act as a versatile ligand, capable of forming stable complexes with a variety of metal ions. The presence of the bulky adamantane (B196018) group can influence the stereochemistry and stability of the resulting metal complexes, potentially leading to novel catalytic and material properties.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature of the resulting complex. Based on studies of similar benzohydrazide and adamantane-containing ligands, it is anticipated that this compound can form complexes with a range of transition metals. nih.govbiomedgrid.com

The characterization of these metal complexes would typically involve a combination of spectroscopic and analytical techniques to determine their structure and composition.

Table 1: Potential Techniques for Characterization of Metal Complexes

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=O and N-H groups upon complexation. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the complex in solution and to study the magnetic properties of diamagnetic complexes. |

| UV-Visible Spectroscopy | To investigate the electronic transitions within the complex and to determine its coordination geometry. nih.gov |

| Mass Spectrometry | To confirm the molecular weight of the complex and to obtain information about its fragmentation pattern. |

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry. nih.gov |

| Elemental Analysis | To determine the empirical formula of the complex. researchgate.net |

Investigation of Ligand-Metal Binding Modes and Stability

This compound can exhibit various binding modes when coordinating to a metal center. It can act as a neutral or a deprotonated ligand, and its coordination can be monodentate, bidentate, or bridging. The specific binding mode will depend on the metal ion, the reaction conditions, and the presence of other coordinating species. researchgate.net

The stability of the metal complexes is a crucial factor for their potential applications. The chelate effect, resulting from the bidentate or polydentate coordination of the ligand, is expected to contribute significantly to the stability of the complexes. The bulky adamantane group may also play a role in stabilizing the complexes through steric effects, preventing the approach of other ligands or solvent molecules to the metal center.

Role of this compound in Supramolecular Chemistry and Self-Assembly

The combination of the rigid adamantane scaffold and the hydrogen-bonding capabilities of the benzohydrazide moiety makes this compound an excellent building block for the construction of supramolecular assemblies. nih.gov These assemblies are held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

Design of Hydrogen Bonding Networks and Molecular Recognition Motifs

Furthermore, the specific arrangement of hydrogen bond donors and acceptors in this compound can be exploited for molecular recognition. The molecule could potentially act as a host for complementary guest molecules, leading to the formation of host-guest complexes with potential applications in sensing and separation technologies.

Formation of Gels, Liquid Crystals, or Nanostructures

The self-assembly of this compound could lead to the formation of various soft materials, including gels, liquid crystals, and nanostructures. The formation of such materials is highly dependent on the balance of intermolecular forces and the molecular geometry of the building blocks.

The ability of adamantane derivatives to promote self-assembly into ordered structures suggests that this compound could act as a low-molecular-weight gelator, forming fibrous networks that can immobilize solvent molecules to create a gel. nih.gov The rigid and anisotropic nature of the adamantane group could also favor the formation of liquid crystalline phases, where the molecules exhibit a degree of long-range orientational order. rsc.org The controlled self-assembly of this molecule in solution could also be a pathway to generate well-defined nanostructures, such as nanotubes, nanoribbons, or vesicles.

This compound as a Building Block in Polymer Chemistry

The incorporation of adamantane units into polymer backbones is known to enhance their thermal stability, mechanical properties, and processability. researchgate.net this compound, with its reactive functional groups, can be utilized as a monomer or a functional building block in polymer synthesis.

The hydrazide moiety can participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. Alternatively, the adamantane group can be functionalized to allow for its incorporation into polymers through other polymerization techniques, such as ring-opening polymerization or controlled radical polymerization. researchgate.net The resulting polymers would benefit from the rigidity and thermal stability imparted by the adamantane cage, making them potentially suitable for high-performance applications. The benzohydrazide unit could also introduce specific functionalities into the polymer, such as metal-binding sites or hydrogen-bonding motifs, which could be exploited for the development of functional materials.

Incorporation as a Monomer or Cross-linking Agent

This compound possesses reactive sites within its benzohydrazide group—specifically the nitrogen atoms—that make it a viable candidate for polymerization reactions. It can be envisioned as a monomer in polycondensation reactions. For instance, it could react with dicarboxylic acid chlorides or activated dicarboxylic acids to form polyhydrazides. These polyhydrazides are themselves thermally stable polymers and can also serve as precursors to poly(1,3,4-oxadiazole)s, a class of high-performance polymers known for their exceptional thermal and chemical resistance.

The presence of two distinct reactive N-H sites in the hydrazide moiety also allows for its potential use as a cross-linking agent. In this role, it could be introduced into a polymer matrix containing reactive side groups (e.g., acid chlorides or epoxides) to form a three-dimensional network. This cross-linking would enhance the material's mechanical strength, solvent resistance, and thermal stability.

Table 1: Potential Polymerization Reactions Involving this compound

| Reactant A | Reactant B | Polymer Type | Key Feature |

| This compound | Terephthaloyl chloride | Polyhydrazide | Precursor to high-performance polyoxadiazoles |

| This compound | Pyromellitic dianhydride | Polyimide-hydrazide | Combines thermal stability of polyimides and hydrazides |

| Polymer with epoxy side-chains | This compound | Cross-linked polymer | Covalent network with enhanced thermomechanical properties |

Influence of this compound on Polymer Morphology and Functionality

The incorporation of the bulky adamantane cage into a polymer backbone or as a pendant group is expected to have a profound impact on the material's morphology and properties. usm.edu The rigidity of the adamantane unit disrupts efficient chain packing, leading to an increase in free volume. rsc.org This alteration in morphology can significantly influence the polymer's functional properties.

Thermal Properties: The most significant effect would be an increase in the glass transition temperature (Tg). The adamantane group restricts segmental motion of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state. usm.eduacs.org This leads to materials that retain their structural integrity at higher temperatures.

Mechanical Properties: The inherent stiffness of the adamantane structure would likely enhance the modulus and hardness of the resulting polymer. acs.org

Solubility: By preventing dense chain packing and crystallization, the adamantane moiety can improve the solubility of otherwise intractable rigid-rod polymers in common organic solvents. usm.edu

Gas Permeability: Polymers with intrinsic microporosity (PIMs) often incorporate bulky, contorted structures to create interconnected free volume. sci-hub.ru The adamantane group from this compound could contribute to the formation of such microporous structures, making the resulting polymers candidates for membrane-based gas separation applications. sci-hub.ru

Table 2: Expected Influence of Adamantane Incorporation on Polymer Properties

| Property | Standard Polymer (e.g., Polyamide) | Adamantane-Containing Polymer (Hypothetical) | Rationale |

| Glass Transition Temp. (Tg) | Moderate-High | Significantly Higher | Restricted chain mobility due to bulky adamantane group. acs.orgrsc.org |

| Thermal Stability (TGA) | Good | Excellent | Inherent thermal stability of the adamantane cage. usm.edu |

| Solubility | Often limited to polar aprotic solvents | Improved solubility in common solvents | Disruption of chain packing and crystallinity. usm.edu |

| Mechanical Modulus | High | Very High | Increased stiffness from the rigid adamantane scaffold. acs.org |

This compound in Homogeneous and Heterogeneous Catalysis

The adamantane scaffold is a cornerstone in the design of modern catalysts, prized for its steric bulk, rigidity, and chemical inertness. researchgate.netuq.edu.au These features are crucial for creating a well-defined and stable coordination sphere around a catalytically active center. uq.edu.au

As a Direct Catalyst or Co-catalyst

While less common, certain hydrazide derivatives have been noted for their nucleophilic character and ability to participate in or catalyze reactions like acetylation. researchgate.net The this compound molecule could potentially act as an organocatalyst in specific acyl transfer reactions.

More plausibly, it could serve as a highly effective ligand in homogeneous catalysis. The benzohydrazide moiety offers multiple coordination sites (the carbonyl oxygen and the two nitrogen atoms) capable of binding to a transition metal center. The bulky adamantane group would act as a sterically demanding substituent, influencing the reactivity and selectivity of the metal catalyst. For example, in palladium-catalyzed cross-coupling reactions, bulky ligands are known to promote the reductive elimination step and stabilize the active catalytic species. uq.edu.au Furthermore, the adamantyl group can be used to anchor the catalyst to a solid support functionalized with host molecules like cyclodextrins or cucurbiturils, facilitating catalyst recovery and reuse. nih.gov

As a Chiral Auxiliary or Ligand in Asymmetric Catalysis (if applicable)